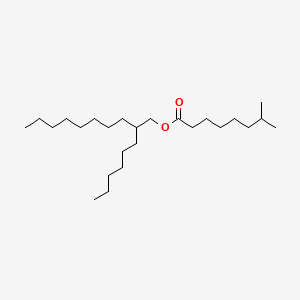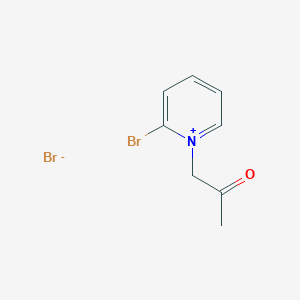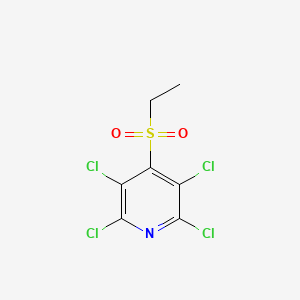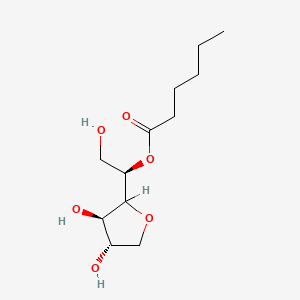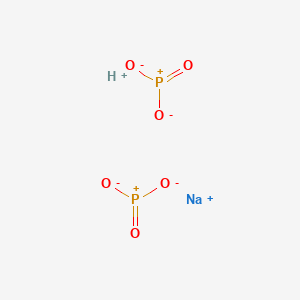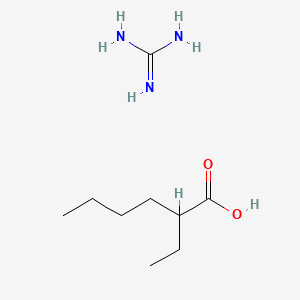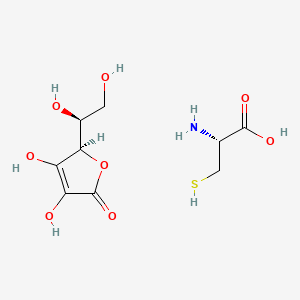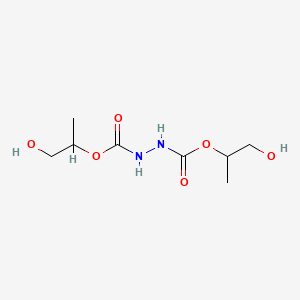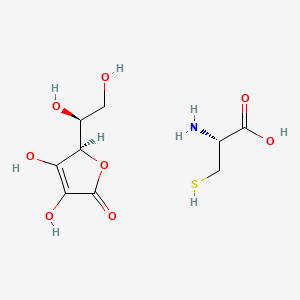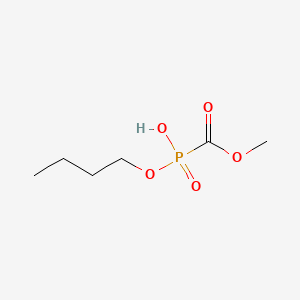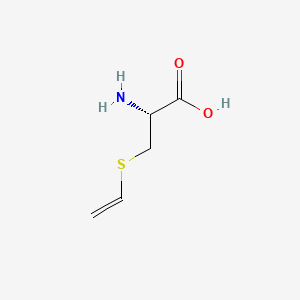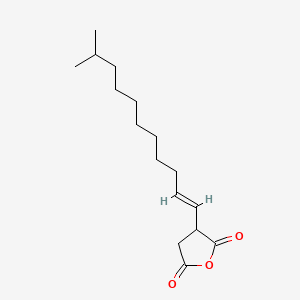
Dihydro-3-(isododecenyl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-3-(isododecenyl)furan-2,5-dione is an organic compound with the molecular formula C16H26O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a dihydrofuran-2,5-dione core with an isododecenyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-3-(isododecenyl)furan-2,5-dione typically involves the reaction of maleic anhydride with isododecene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Maleic Anhydride and Isododecene Reaction: Maleic anhydride reacts with isododecene in the presence of a catalyst, such as sulfuric acid, to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of maleic anhydride and isododecene into the reactor, where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dihydro-3-(isododecenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Dihydro-3-(isododecenyl)furan-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dihydro-3-(isododecenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dihydro-3-(tetrapropenyl)furan-2,5-dione
- Dihydro-3-(1-octenyl)furan-2,5-dione
Uniqueness
Dihydro-3-(isododecenyl)furan-2,5-dione is unique due to its specific isododecenyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
51546-74-8 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-[(E)-10-methylundec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-13(2)10-8-6-4-3-5-7-9-11-14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+ |
InChI Key |
MFZOUWVHEQAVLP-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)CCCCCCC/C=C/C1CC(=O)OC1=O |
Canonical SMILES |
CC(C)CCCCCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




